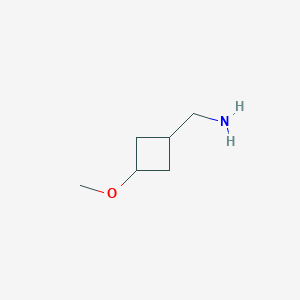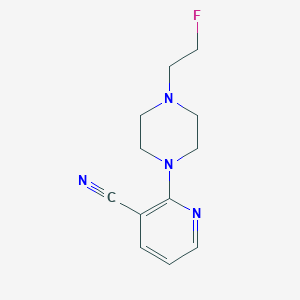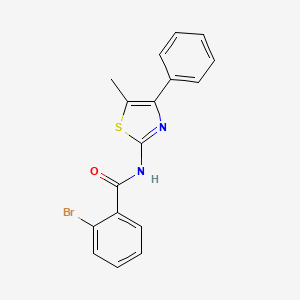
2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized by combining thiazole and sulfonamide, groups known for their antibacterial activity . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties . The structure of “this compound” would likely be similar, but specific details are not available in the retrieved information.Applications De Recherche Scientifique
One notable synthesis route involves the four-step synthesis of related compounds, where α-bromo ketone intermediates are prepared from commercially available precursors and then reacted with formamide and phosphorus pentasulfide or thiourea to form thiazole esters. These esters are subsequently hydrolyzed to yield the benzoic acids derivatives (T. Teitei, 1980). Microwave irradiation has also been employed as an efficient method for synthesizing related benzamide derivatives, offering a cleaner, faster, and more efficient alternative to traditional thermal heating (A. Saeed, 2009).
Potential Applications in Anticancer Research
Benzamide derivatives, including those structurally related to 2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, have been explored for their potential anticancer activities. A series of such compounds were synthesized and evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Many of these compounds displayed moderate to excellent anticancer activity, highlighting the potential of benzamide derivatives in cancer research (B. Ravinaik et al., 2021).
Antifungal Applications
Additionally, certain benzamide derivatives have been assessed for their antifungal properties. Base-catalyzed cyclization of thioureas with acetophenone in the presence of bromine has led to the synthesis of compounds with varying degrees of antifungal activity, demonstrating the potential of these compounds in addressing fungal infections (A. Saeed et al., 2008).
Orientations Futures
The future directions for research on “2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” and similar compounds could include further investigation of their biological activities, such as their antibacterial properties , and their potential use in the development of new drugs and biologically active agents .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, are known to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, including donor–acceptor and nucleophilic reactions .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities . Depending on the specific targets and mode of action, the compound could have various effects at the molecular and cellular level.
Propriétés
IUPAC Name |
2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-15(12-7-3-2-4-8-12)19-17(22-11)20-16(21)13-9-5-6-10-14(13)18/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSISWMXGPJGFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

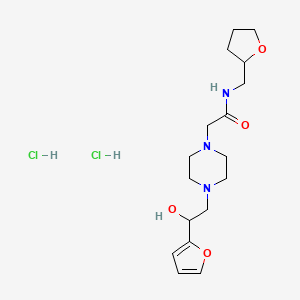
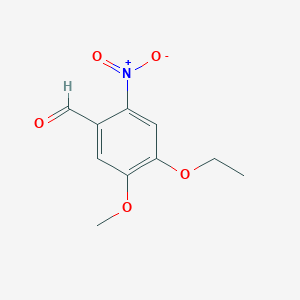
![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)


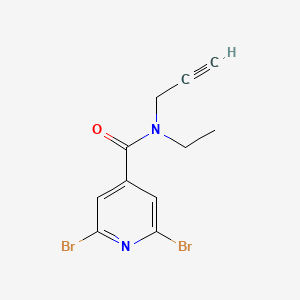

![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)
![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2828997.png)


![N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2829000.png)
